An In-depth Technical Guide to 1-Ethoxy-4-(p-tolylethynyl)benzene (CAS No. 116903-46-9)
An In-depth Technical Guide to 1-Ethoxy-4-(p-tolylethynyl)benzene (CAS No. 116903-46-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-ethoxy-4-(p-tolylethynyl)benzene (CAS No. 116903-46-9), a diarylacetylene derivative. The document details its chemical and physical properties, a probable synthetic route via Sonogashira coupling, and its known applications in materials science, particularly in the field of liquid crystals and polymer synthesis. While this compound holds potential for further investigation, to date, there is no publicly available data on its biological or pharmacological activities. This guide aims to serve as a foundational resource for researchers in organic synthesis, materials science, and those in drug discovery exploring novel molecular scaffolds.
Chemical and Physical Properties
1-Ethoxy-4-(p-tolylethynyl)benzene is a solid organic compound with a tolane-like structure, characterized by two benzene rings linked by an acetylene unit. The substitution pattern, with an ethoxy group on one ring and a methyl group on the other, influences its molecular geometry and potential for intermolecular interactions. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-Ethoxy-4-(p-tolylethynyl)benzene
| Property | Value | Reference(s) |
| CAS Number | 116903-46-9 | [1] |
| Molecular Formula | C₁₇H₁₆O | |
| Molecular Weight | 236.31 g/mol | |
| IUPAC Name | 1-Ethoxy-4-[(4-methylphenyl)ethynyl]benzene | |
| Synonyms | 1-Ethoxy-4-(p-tolylethynyl)benzene | |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 106.0 - 110.0 °C | [1] |
Spectroscopic Data of Analogs
While specific spectroscopic data for 1-ethoxy-4-(p-tolylethynyl)benzene is not available, data from closely related analogs can provide an estimation of the expected spectral characteristics.
Table 2: Spectroscopic Data for Analogs of 1-Ethoxy-4-(p-tolylethynyl)benzene
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| 1-Methoxy-4-(p-tolylethynyl)benzene | 7.46 (d, J=8.7 Hz, 2H), 7.41 (d, J=8.2 Hz, 2H), 7.14 (d, J=7.8 Hz, 2H), 6.87 (d, J=9.2 Hz, 2H), 3.83 (s, 3H), 2.36 (s, 3H) | 159.46, 138.0, 132.96, 131.32, 129.06, 120.47, 115.57, 113.94, 88.63, 88.17, 55.28, 21.48 | 3028, 2967, 2936, 2841, 1603, 1511, 1463, 1451, 1286, 1246, 1027, 829, 817, 525 | [M]⁺ 222.1045 |
| 1-Isopropoxy-4-(p-tolylethynyl)benzene | 7.39-7.45 (m, 4H), 7.14 (d, J=7.8 Hz, 2H), 6.84 (d, J=8.7 Hz, 2H), 4.54-4.60 (m, 1H), 2.36 (s, 3H), 1.34 (d, J=6.4 Hz, 6H) | 157.82, 137.94, 132.97, 131.30, 129.05, 120.51, 115.65, 115.17, 88.74, 88.01, 69.87, 21.97, 21.48 | 2974, 2926, 1599, 1515, 1382, 1284, 1247, 1117, 951, 838, 813, 522 | [M]⁺ 250.1358 |
Synthesis and Experimental Protocols
The synthesis of 1-ethoxy-4-(p-tolylethynyl)benzene can be achieved through a Sonogashira coupling reaction, a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3][4]
Proposed Synthetic Pathway: Sonogashira Coupling
The probable synthetic route involves the palladium- and copper-co-catalyzed cross-coupling of 1-ethoxy-4-ethynylbenzene and p-iodotoluene.
Caption: Proposed synthesis of 1-Ethoxy-4-(p-tolylethynyl)benzene.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on standard Sonogashira coupling reactions and should be optimized for this specific transformation.
-
Reaction Setup: To an oven-dried Schlenk flask, add p-iodotoluene (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01-0.05 eq.), and a copper(I) co-catalyst like CuI (0.02-0.10 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reagents Addition: Add a degassed solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq.).
-
Addition of Alkyne: Add 1-ethoxy-4-ethynylbenzene (1.1-1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Applications in Materials Science
Liquid Crystals
1-Ethoxy-4-(p-tolylethynyl)benzene is utilized as a component in liquid crystal formulations.[5] The rigid, rod-like structure of tolane derivatives is conducive to the formation of mesophases (nematic, smectic). The ethoxy and methyl terminal groups influence the melting point and the temperature range of the liquid crystalline phase. The specific properties it imparts to a liquid crystal mixture would depend on its concentration and the other components present.
Caption: Phase transitions of a thermotropic liquid crystal.
Polymer Synthesis
This compound serves as a monomer for the synthesis of poly[1-ethoxy-4-(p-tolylethynyl)benzene].[6] The polymerization of disubstituted acetylenes can lead to the formation of conjugated polymers with interesting optical and electronic properties.
Caption: Polymerization of 1-Ethoxy-4-(p-tolylethynyl)benzene.
Biological and Pharmacological Activity
A comprehensive search of scientific literature and chemical databases reveals no publicly available studies on the biological or pharmacological activity of 1-ethoxy-4-(p-tolylethynyl)benzene. While the broader classes of tolan and ethoxybenzene derivatives have been investigated for various therapeutic applications, this specific molecule has not been reported in such contexts. Therefore, its potential effects on biological systems, including any signaling pathways, remain unknown.
Conclusion
1-Ethoxy-4-(p-tolylethynyl)benzene is a well-defined chemical entity with established applications in materials science. Its synthesis is accessible through standard organic chemistry methodologies, primarily the Sonogashira coupling. The lack of data on its biological properties presents an open area for future research. For scientists in drug discovery, this compound could represent a novel scaffold for derivatization and subsequent biological screening. Further investigation is warranted to elucidate its full potential in both materials and life sciences.
